molecular formula C22H23N3O2S B286335 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone

2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone

Cat. No. B286335
M. Wt: 393.5 g/mol
InChI Key: ZYNWFSWNCUNDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone, also known as BMBMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone may exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone may inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects
2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. Additionally, 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high yield and purity. 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone is also stable under various conditions, making it suitable for long-term storage. However, 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous-based experiments. Additionally, 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone may exhibit cytotoxicity at high concentrations, which may affect the results of experiments.

Future Directions

There are several future directions for the study of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone. One potential direction is the development of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone in animal models and clinical trials. Another potential direction is the investigation of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone as a potential neuroprotective agent. Studies are needed to determine the effects of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone on neuronal function and its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to investigate the mechanism of action of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone and its potential interactions with other drugs.

Synthesis Methods

2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been synthesized through various methods, including the reaction of 2-aminopyridine with benzaldehyde and benzyl mercaptan in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 2-aminopyridine with benzaldehyde and morpholine in the presence of a catalytic amount of acetic acid. Both methods result in the formation of 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone with high yield and purity.

Scientific Research Applications

2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent antitumor activity in human cancer cell lines, including breast, lung, and colon cancer. 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has also been reported to possess antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria and fungi. Additionally, 2-benzyl-5-(benzylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-benzyl-5-benzylsulfanyl-4-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C22H23N3O2S/c26-22-21(24-11-13-27-14-12-24)20(28-17-19-9-5-2-6-10-19)15-23-25(22)16-18-7-3-1-4-8-18/h1-10,15H,11-14,16-17H2

InChI Key

ZYNWFSWNCUNDGM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=NN(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C=NN(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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